molecular formula C15H18N2O B11872566 Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- CAS No. 126921-47-9

Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-

Cat. No.: B11872566
CAS No.: 126921-47-9
M. Wt: 242.32 g/mol
InChI Key: RFRSPLDAHWHJGQ-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is known for its unique structure, which includes a morpholine ring attached via an ethyl chain to the isoquinoline core. Isoquinoline derivatives are significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives typically involves several methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction. For Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, a common synthetic route involves the reaction of isoquinoline with 2-(4-morpholinyl)ethyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as palladium or platinum are used in hydrogenation reactions to produce various isoquinoline derivatives. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound to its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, especially at positions 1 and 3, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in nitrobenzene for bromination.

Major Products:

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The morpholine ring enhances its ability to interact with biological molecules, increasing its efficacy.

Comparison with Similar Compounds

Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- can be compared with other isoquinoline derivatives such as:

    Quinoline: Similar structure but lacks the morpholine ring, making it less versatile in biological applications.

    1-Benzylisoquinoline: Contains a benzyl group instead of a morpholine ring, leading to different biological activities.

    Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties, differing in its pharmacological effects.

The uniqueness of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- lies in its morpholine ring, which enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

126921-47-9

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-(2-isoquinolin-1-ylethyl)morpholine

InChI

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)5-7-16-15(14)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2

InChI Key

RFRSPLDAHWHJGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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